![molecular formula C15H20N2O3S B4962087 ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)
ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate is a chemical compound with a molecular formula of C18H23NO3S. It is a yellowish powder that is used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate can reduce inflammation in the body.
Biochemical and Physiological Effects:
Ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to reduce the levels of oxidative stress in the body. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate in lab experiments is its unique properties. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential drug candidate for the treatment of various diseases. However, one limitation of using ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are many future directions for the research of ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to investigate its mechanism of action in more detail to better understand how it works in the body. Additionally, further research could be done to improve its solubility in water to make it easier to work with in lab experiments.
Métodos De Síntesis
Ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate can be synthesized through a multi-step process. The first step involves the reaction of 2-bromoethyl ethyl carbonate with tetrahydro-2-furanmethanamine. This reaction results in the formation of 2-(tetrahydro-2-furanmethoxy)ethyl ethyl carbonate. The second step involves the reaction of the previously synthesized compound with thiourea. This reaction results in the formation of ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been used in scientific research for its unique properties. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been used as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 4-(oxolan-2-ylmethylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-19-14(18)11-5-7-12(8-6-11)17-15(21)16-10-13-4-3-9-20-13/h5-8,13H,2-4,9-10H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRUQHJXUHKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4962023.png)
![2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4962029.png)
![methyl 4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4962039.png)
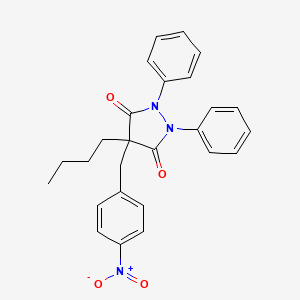
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B4962055.png)
![2,6-dimethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B4962058.png)
![4-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4962066.png)
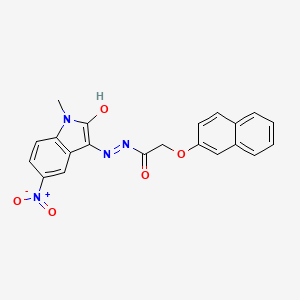
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)
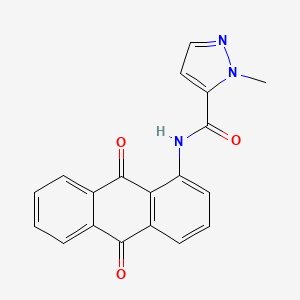
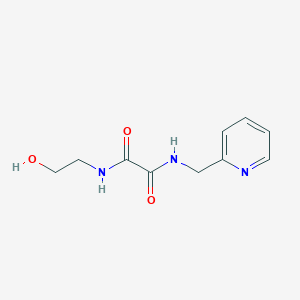
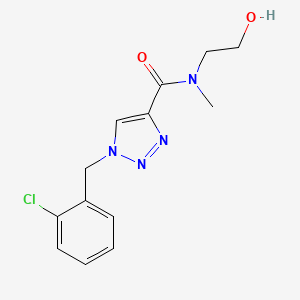
![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)